(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime

Catalog No.
S889486
CAS No.
1189170-70-4
M.F
C15H22N2O3Si
M. Wt
306.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,...

CAS Number

1189170-70-4

Product Name

(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime

IUPAC Name

(NE)-N-[[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]methylidene]hydroxylamine

Molecular Formula

C15H22N2O3Si

Molecular Weight

306.43 g/mol

InChI

InChI=1S/C15H22N2O3Si/c1-15(2,3)21(4,5)19-10-12-7-13-14(20-12)6-11(8-16-13)9-17-18/h6-9,18H,10H2,1-5H3/b17-9+

InChI Key

VPKWSHMFLOHATG-RQZCQDPDSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=NO

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=NO

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)/C=N/O

(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime is a chemical compound characterized by its complex structure and functional groups. Its molecular formula is C15H22N2O3SiC_{15}H_{22}N_{2}O_{3}Si with a molecular weight of approximately 306.43 g/mol . The compound features a furo[3,2-b]pyridine core, which is a bicyclic structure consisting of a furan and pyridine ring. The presence of the tert-butyldimethylsilyloxy group enhances its stability and solubility, making it a valuable compound in various chemical and biological applications.

Due to its functional groups. Notably, the aldehyde group can undergo nucleophilic addition reactions, while the oxime functional group can be involved in condensation reactions. Additionally, the presence of the tert-butyldimethylsilyloxy group may facilitate reactions such as deprotection under acidic or basic conditions, allowing for further functionalization of the molecule.

Synthesis of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Furo[3,2-b]Pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Aldehyde Group: This step may involve oxidation of an alcohol or direct formylation methods.
  • Oxime Formation: The aldehyde can be treated with hydroxylamine to yield the corresponding oxime.
  • Tert-Butyldimethylsilyloxy Protection: The silyl group can be introduced using silylation reagents under suitable conditions.

Each step requires careful optimization to ensure high yields and purity of the final product .

(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime has potential applications in:

  • Medicinal Chemistry: As a precursor for developing new pharmaceuticals targeting various diseases.
  • Chemical Biology: In proteomics research as a biochemical tool due to its unique structure and reactivity .
  • Material Science: For synthesizing advanced materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime interacts with biological molecules. Preliminary studies could focus on:

  • Protein Binding Studies: To assess how well the compound binds to target proteins.
  • Enzyme Inhibition Assays: To evaluate its potential as an inhibitor for specific enzymes involved in metabolic pathways.

These studies would provide insight into its pharmacokinetic properties and therapeutic potential.

Several compounds share structural similarities with (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Hydroxymethyl-furo[3,2-b]pyridineC_{10}H_{9}N_{1}O_{2}Lacks silyl protection but retains furo-pyridine structure
4-(tert-Butyldimethylsilyl)-furo[3,2-b]pyridineC_{13}H_{17}N_{1}O_{1}SiSimilar silyl group but different substitution pattern
Furo[3,2-b]pyridine derivativesVariousGeneral class known for diverse biological activities

The uniqueness of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime lies in its combination of both an aldehyde and an oxime functional group alongside a protective silyl group, which may enhance its stability and reactivity compared to other derivatives.

Dates

Modify: 2023-08-16

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